molecular formula C7H10F3NO2 B1312266 Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate CAS No. 507448-65-9

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate

Cat. No. B1312266
M. Wt: 197.15 g/mol
InChI Key: NDCZMOSQVJGZCK-PLNGDYQASA-N
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Description

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate is a chemical compound with the molecular formula C7H10F3NO2 . It has a molecular weight of 197.16 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate involves the reaction of potassium tert.butylate with acetonitrile and 3-methylamino-4,4,4-trifluorobut-2-enoic acid ethyl-ester . The reaction mixture is heated to 30°C and then 5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester in acetonitrile is added .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10F3NO2/c1-3-13-6(12)4-5(11-2)7(8,9)10/h4,11H,3H2,1-2H3/b5-4- . This indicates the connectivity and hydrogen count of its atoms.


Chemical Reactions Analysis

The compound has been used in the three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one .


Physical And Chemical Properties Analysis

The compound has a density of 1.186g/cm3 . It has a boiling point of 221.1°C at 760mmHg . The compound is soluble in water with a solubility of 1.61 mg/ml .

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

ethyl (Z)-4,4,4-trifluoro-3-(methylamino)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c1-3-13-6(12)4-5(11-2)7(8,9)10/h4,11H,3H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCZMOSQVJGZCK-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C(F)(F)F)\NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208356
Record name Ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate

CAS RN

507448-65-9, 121303-76-2
Record name Ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=507448-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (2Z)-4,4,4-trifluoro-3-(methylamino)but-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.227.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Butenoic acid, 4,4,4-trifluoro-3-(methylamino)-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.713
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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